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Aumitin has been identified as a potent and selective inhibitor of macroautophagy. Its primary molecular

target is mitochondrial complex I (NADH-CoQ reductase), and it inhibits autophagy by disrupting cellular

energy metabolism [1].

The table below summarizes the key quantitative data on Aumitin's activity:

Property Description / Value Experimental Context

Primary Target Mitochondrial Complex I [1] In vitro NADH-CoQ reductase
assay using isolated

mitochondria [1].

Mechanism Inhibits mitochondrial respiration (Oxygen

Consumption Rate, OCR); increases
compensatory glycolysis (Extracellular

Acidification Rate, ECAR) [1].

Cell-based assay (Seahorse

XFe96 Analyzer) in MCF-7
and HeLa cells [1].

Effect on
Autophagy

Inhibits LC3-I to LC3-II lipidation and blocks

degradation of the autophagy substrate p62 [1].

Immunoblot analysis in

starved or rapamycin-treated
MCF-7 cells [1].

Cellular Outcomes Induces caspase-dependent apoptosis,
enhances cell death under amino acid starvation

[1].

Caspase 3/7 activity assay
and cell death analysis in

MCF-7 cells [1].
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Property Description / Value Experimental Context

IC₅₀ (Autophagy
Inhibition)

0.12 ± 0.07 μM (starvation); 0.24 ± 0.20 μM
(rapamycin) [1]

Cell-based autophagy assay
in MCF-7-LC3 cells [1].

IC₅₀ (Mitochondrial
Respiration)

0.11 ± 0.21 μM (HeLa); 0.44 ± 0.11 μM (MCF-7)
[1]

Cellular Oxygen
Consumption Rate (OCR)

assay [1].

The following diagram illustrates the established mechanism through which Aumitin inhibits autophagy and

leads to p62 accumulation:

Aumitin

Disrupted Mitochondrial Respiration

ATP Depletion Inhibition of Autophagic Flux

p62/SQSTM1 Accumulation

Induction of Apoptosis

Click to download full resolution via product page

Aumitin inhibits autophagy and causes p62 accumulation by targeting mitochondrial complex I and

depleting cellular ATP [1].
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p62 in Autophagy and Experimental Guidance

The Role of p62

p62 (also known as SQSTM1) is not just a substrate degraded by autophagy; it is a multifunctional adaptor

protein critical for selective autophagy [2] [3]. It binds to ubiquitinated proteins through its UBA domain

and to LC3 on the forming autophagosome via its LIR domain, thereby shuttling cargo for degradation [4]

[2]. p62 itself is degraded along with its cargo, and its accumulation is a key marker of inhibited autophagic

flux [1].

Key Experimental Protocols

Based on the methodologies used in the search results, here are core protocols for investigating a compound's

effect on p62 and autophagy:

Assessing Autophagic Flux via Immunoblotting [1] [5] [6]:

Key Indicators: Monitor the conversion of LC3-I to the lipidated LC3-II form (an increase
indicates autophagosome accumulation) and the total levels of p62 (an increase suggests

blocked degradation).
Protocol: Treat cells with the compound of interest (e.g., Aumitin) under both normal and

autophagy-inducing conditions (e.g., starvation, rapamycin). Use lysosomal inhibitors like
Bafilomycin A1 or Chloroquine in parallel to distinguish between increased autophagosome

formation and blocked degradation. Extract proteins and perform immunoblotting using
antibodies against LC3 and p62.

Monitoring p62 Dynamics via Immunofluorescence [6]:

Key Indicator: p62 forms distinct cytoplasmic puncta when autophagy is inhibited.
Protocol: Culture cells on coverslips, treat with the compound, then fix and permeabilize them.

Stain with an anti-p62 antibody and a fluorescent secondary antibody. Analyze using
fluorescence microscopy; an increase in the number and size of bright p62 puncta indicates

impaired autophagic degradation.

Evaluating Mitochondrial Function (Critical for Aumitin-like compounds) [1]:

Key Indicator: The Oxygen Consumption Rate (OCR), a measure of mitochondrial respiration.
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Protocol: Seed cells in a specialized XF96 cell culture plate. Treat with the compound and

measure OCR in real-time using a Seahorse XF Analyzer. A dose-dependent decrease in OCR
confirms inhibition of mitochondrial respiration.

Interpretation and Research Implications

The accumulation of p62 observed with Aumitin treatment is a consequence of general autophagy

inhibition due to energy depletion [1]. This is distinct from a mechanism that would directly target p62's

stability, interaction partners, or transcription.

When your experiments show p62 accumulation, it is crucial to determine if it is a direct or indirect effect.

The experimental workflow below outlines the key steps to establish a compound's mechanism of action

concerning p62 and autophagy:

Observed p62 Accumulation

Is overall autophagic flux inhibited?

Is the primary target a known autophagy regulator?
(e.g., mTOR, Vps34, Mitochondrial function)?

Yes

Does p62 accumulation occur
without changes in its mRNA or general protein synthesis?

No

Indirect Mechanism via General Autophagy Inhibition

Yes Perform target identification/
profiling studies

No

Potential Direct Mechanism on p62

Yes

No

e.g., Binds p62 directlye.g., Hits mitochondrial target
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A decision workflow to guide the investigation of p62 accumulation mechanisms, distinguishing between

direct and indirect effects.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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